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GSK864 Profile and Comparison

The table below summarizes the core biochemical and cellular characterization data for GSK864, which

primarily inhibits mutant IDH1 (mIDH1).

Property GSK864 (Mutant IDH1 Inhibitor)

Primary Target IDH1 Mutants (R132H, R132C, R132G) [1] [2]

Mechanism Allosteric inhibitor; locks enzyme in an inactive, open conformation [1] [2]
Biochemical R132H: 15 nM; R132C: 8.8 nM; R132G: 16.6 nM [1]

Potency (ICso)

Cellular Potency 85 nM (reduction of 2-HG in HT1080 cells) [2]
(ECs0)

Selectivity (vs. WT WT IDHL1: 466.5 nM; R140Q IDH2: 1916 nM; WT IDH2: 1360 nM [1]
IDH1/IDH2)

Inactive Control GSK990 (structurally related inactive analog) [1] [2]
Key Validation NADPH production assay, Thermal shift assay, Cellular 2-HG measurement
Assays (LC-MS/MS), Chemoproteomic selectivity, X-ray crystallography (analog

GSK321) [1] [2]
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Comparative Analysis with Other mIDH1 Inhibitors

A comparative pre-clinical study evaluated multiple mIDH1 inhibitors, providing context for GSK864's
performance. Note that GSK864 showed some activity against mIDH2, unlike other mIDH1 inhibitors in the
study [3].

Inhibitor Reported ICso0 vs. IDH1 ICso vs. IDH1 Fold Selectivity vs. WT
Developer R132H R132C IDH1

AG-120 Agios ~40-50 nM ~40-50 nM 85-106 fold

(lvosidenib)

Novartis 530 Novartis ~40-50 nM ~40-50 nM 70-88 fold

ML309 NIH/NCATS ~100 nM ~100 nM >30 fold

GSK864 GSK ~100-150 nM ~100-150 nM ~4-5 fold (estimated from

ICso data [1] [3])

IDH1-C91 Patent ~250 nM ~250 nM Information missing

Compound

Detailed Experimental Protocols

The validation of GSK864 involved several key experiments. Here are the essential methodologies cited in

the literature.

Biochemical Inhibition Assay (ICso)

e Objective: To determine the half-maximal inhibitory concentration (ICso) of GSK864 against purified
mutant IDH1 enzymes [3].

¢ Method: A coupled enzyme assay is used. The mutant IDH1 enzyme catalyzes the conversion of
isocitrate to a-KG, consuming NADP+ and producing NADPH. The generated NADPH reduces
resazurin to resorufin in a reaction mediated by diaphorase. The fluorescent signal from resorufin is
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measured and is proportional to enzyme activity. GSK864 is titrated into the reaction, and the
decrease in fluorescence is used to calculate the ICso [3].

Cellular Target Engagement (2-HG Reduction)

¢ Objective: To confirm that GSK864 engages its target in cells and inhibits the production of the
oncometabolite D-2-hydroxyglutarate (2-HG) [2].

e Cell Line: HT1080 fibrosarcoma cells, which endogenously harbor the IDH1 R132C mutation [2].

e Method: Cells are treated with varying concentrations of GSK864 for 24 hours. Intracellular
metabolites are then extracted. The levels of 2-HG are quantified using Liquid Chromatography with
tandem Mass Spectrometry (LC-MS/MS). The concentration of GSK864 that reduces 2-HG levels by
50% (ECso) is determined [2].

Selectivity Assessment (Chemoproteomics)

¢ Objective: To evaluate the selectivity of GSK864 across the proteome in a cellular context [1] [2].

¢ Method: A close, functionalizable analog of GSK864 (GSK321) is immobilized on sepharose beads.
These beads are incubated with a lysate from HT-1080 cells. Proteins that bind to the bait are eluted,
digested with trypsin, and labeled with TMT reagents. The samples are analyzed by LC-MS/MS to
identify and quantify the bound proteins. The experiment is controlled using the inactive analog
GSK990 and vehicle to distinguish specific from non-specific binding. In this assay, IDH1 was
identified as the primary target with high affinity [1].

Key Mechanisms and Workflows

The following diagrams illustrate the mechanism of GSK864 and the workflow for a key validation assay.
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Diagram: GSK864 binds an allosteric site on mutant IDH1, locking it in an inactive conformation and

preventing the production of the oncometabolite 2-HG [1] [2].
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Diagram: Chemoproteomics workflow used to demonstrate the selective binding of a GSK864 analog to

IDH1 in a complex cellular proteome [1] [2].

Conclusion and Research Considerations

GSK864 is a well-characterized allosteric inhibitor of mutant IDH1, supported by solid biochemical,

cellular, and structural data. Its key strengths include a defined inactive control (GSK990) and a clear
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allosteric mechanism.

However, its moderate selectivity over wild-type IDH1 (~4-5 fold) is a significant limitation compared to
clinical inhibitors like AG-120 (Ivosidenib). This characteristic also led to its use in studies investigating the

effects of wild-type IDH1 inhibition in leukemia models [4]. For researchers, this means:

e For probing mutant IDH1 biology: GSK864 requires careful dose control and the use of its inactive
control GSK990 to ensure on-target effects. Newer, more selective probes or clinical inhibitors may
be preferable for conclusive studies.

¢ For probing wild-type IDH1: GSK864 can be used as a tool at higher concentrations, but this
application requires even more stringent validation to rule off-target effects.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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